molecular formula C19H18N4O2 B4698804 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone

1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4698804
M. Wt: 334.4 g/mol
InChI Key: QPVVXVQMRMSWPA-UHFFFAOYSA-N
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Description

1H-Indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring an indole core linked via a methanone group to a piperazine ring substituted with a pyridine-2-carbonyl moiety. This structure combines pharmacophoric elements critical for interactions with biological targets, particularly in neurotransmitter receptors or enzymes such as kinases or phosphodiesterases. The indole scaffold is a common motif in bioactive molecules, contributing to π-π stacking and hydrogen-bonding interactions, while the piperazine-pyridinoyl moiety enhances solubility and modulates binding affinity .

Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid (TFA)-mediated deprotection or condensation is frequently employed to attach substituents to the piperazine ring .

Properties

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18(16-7-3-4-8-20-16)22-9-11-23(12-10-22)19(25)17-13-14-5-1-2-6-15(14)21-17/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVVXVQMRMSWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available indole and pyridine derivatives. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Activity

One of the notable applications of this compound is its role as an antiviral agent. It has been studied for its effectiveness against HIV, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Delavirdine, a related compound, has been extensively researched and shows how modifications in the indole structure can enhance antiviral efficacy .

Anticancer Properties

Research indicates that compounds similar to 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neurological Applications

The piperazine component is known for its psychoactive properties, making this compound a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act on serotonin receptors, which are crucial in mood regulation .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated effective inhibition of HIV replication in vitro with low cytotoxicity .
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Study 3Neurological ImpactShowed potential antidepressant effects in animal models by enhancing serotonin levels .

Mechanism of Action

The mechanism of action of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Modifications

  • Indole Substituents : The addition of electron-donating (e.g., methoxy in ) or withdrawing (e.g., chloro in ) groups on the indole ring alters electronic density, influencing target engagement. For instance, 5-chloro substitution in may enhance binding to histamine receptors.
  • Piperazine Modifications: Pyridinoyl vs. Benzoyl: The pyridin-2-ylcarbonyl group in the target compound offers hydrogen-bonding capability via the pyridine nitrogen, contrasting with the fluorobenzoyl group in , which prioritizes hydrophobic interactions. Side Chain Length: Compounds like 41 and 42 (from ) vary in alkyl chain length (propyl vs. butyl), affecting conformational flexibility and potency.

Pharmacological Implications

While direct activity data for the target compound are absent in the evidence, SAR trends from analogs suggest:

  • Receptor Selectivity : Bulky substituents (e.g., isopropyl in ) enhance selectivity for specific GPCRs.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative degradation, extending half-life.

Biological Activity

1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone, a compound with the molecular formula C20H21N5O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC20H21N5O
Molecular Weight363.413 g/mol
CAS Number153473-53-1
Melting Point368.9°C
SolubilitySoluble in DMSO

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain analogs possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Effects : The compound has been implicated in neuroprotective mechanisms, particularly in models of neurodegenerative diseases. It has shown potential in inhibiting neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit HIV replication by interacting with reverse transcriptase, a crucial enzyme for viral replication . Structural analyses reveal that it binds effectively to the enzyme’s active site, potentially leading to resistance mutations in the virus .

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated that it can effectively inhibit the growth of various strains of bacteria and fungi by targeting specific enzymes involved in cell wall synthesis .

Neuroprotective Mechanism

The neuroprotective effects are attributed to the compound's ability to modulate inflammatory pathways. It has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) . This action is particularly beneficial in models of Alzheimer’s disease where inflammation plays a pivotal role.

Antiviral Mechanism

In terms of antiviral activity, the compound's interaction with HIV reverse transcriptase has been characterized through X-ray crystallography. The binding alters the enzyme's conformation, thereby inhibiting its function. This mechanism highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Case Studies

  • Neuroprotection in Alzheimer's Models : A study involving scopolamine-induced memory impairment in mice demonstrated that administration of this compound significantly improved cognitive function and reduced markers of neuroinflammation . The results suggest its potential for developing therapeutic strategies against Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro tests conducted on various microbial strains showed that derivatives of this compound had MIC values lower than those of conventional antibiotics like chloramphenicol, indicating a promising lead for new antimicrobial agents .
  • HIV Inhibition : A structural study on HIV reverse transcriptase revealed that this compound could effectively inhibit viral replication by binding to critical sites on the enzyme, showcasing its potential as an NNRTI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 2
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1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone

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